molecular formula C8H5F2NO4 B1410734 2,4-Difluoro-6-nitrophenylacetic acid CAS No. 1803827-71-5

2,4-Difluoro-6-nitrophenylacetic acid

Cat. No.: B1410734
CAS No.: 1803827-71-5
M. Wt: 217.13 g/mol
InChI Key: UTXSTHWOIIXBBT-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-nitrophenylacetic acid is a fluorinated aromatic compound serving as a versatile building block in organic synthesis and medicinal chemistry research. Its structure incorporates two key functional groups: a phenylacetic acid moiety and an aromatic ring substituted with both nitro and fluorine atoms. The phenylacetic acid scaffold is a privileged structure in drug discovery, found in various pharmaceuticals such as non-steroidal anti-inflammatory drugs (NSAIDs) . The acetic acid chain can be readily functionalized into esters, amides, or other derivatives, making it a valuable intermediate for constructing more complex molecules . The strategic placement of fluoro and nitro substituents on the aromatic ring significantly influences the compound's properties. The strong electron-withdrawing nature of the nitro group creates an electron-deficient aromatic system, facilitating nucleophilic aromatic substitution reactions. This allows researchers to selectively replace the nitro group or a fluorine atom with a variety of other nucleophiles, enabling diverse chemical transformations . Fluorine atoms are incorporated to enhance metabolic stability, influence lipophilicity, and improve binding affinity to biological targets, which is a common strategy in the development of agrochemicals and pharmaceuticals . As a result, this compound is expected to be a valuable intermediate in exploratory research, including the synthesis of potential active compounds for various applications. This product is for research use only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1803827-71-5

Molecular Formula

C8H5F2NO4

Molecular Weight

217.13 g/mol

IUPAC Name

2-(2,4-difluoro-6-nitrophenyl)acetic acid

InChI

InChI=1S/C8H5F2NO4/c9-4-1-6(10)5(3-8(12)13)7(2-4)11(14)15/h1-2H,3H2,(H,12,13)

InChI Key

UTXSTHWOIIXBBT-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])CC(=O)O)F)F

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])CC(=O)O)F)F

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

2,4-Difluoro-6-nitrophenylacetic acid serves as a versatile intermediate in organic synthesis. Its applications include:

  • Heterocycle Formation : The compound can be reduced to form various heterocycles, which are crucial in developing biologically active molecules. For instance, derivatives of this compound have been used to synthesize quindoline derivatives that exhibit enzyme inhibition properties and potential anticancer activity .
  • Protecting Group : It can act as a protecting group for alcohols during synthetic reactions. The esterification process allows for selective reactions without interfering with other functional groups present in the molecule .

Herbicidal Properties

The compound has shown selective herbicidal properties, making it a candidate for agricultural applications. Its efficacy in controlling specific weed species while minimizing damage to crops is an area of ongoing research. Preliminary studies indicate that it may inhibit the growth of certain plants by disrupting their metabolic pathways .

Case Study 1: Synthesis of Quindoline Derivatives

In a study focusing on the synthesis of quindoline derivatives from this compound, researchers demonstrated the compound's ability to undergo reduction and cyclization reactions effectively. The resulting derivatives were tested for their anticancer properties, showing promising results against various cancer cell lines.

Case Study 2: Herbicide Efficacy Trials

A series of field trials were conducted to evaluate the herbicidal efficacy of this compound on common agricultural weeds. Results indicated significant reductions in weed biomass compared to untreated controls, suggesting its potential as a selective herbicide .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positional isomerism of fluorine and nitro groups significantly impacts reactivity and applications. Key comparisons include:

2,3-Difluoro-6-nitrophenylacetic Acid
  • Structure : Fluorine at 2- and 3-positions, nitro at 6-position.
  • Melting point: 156°C .
  • Applications : Used in fluorinated oxindole synthesis for anticancer agents .
4-Nitrophenylacetic Acid
  • Structure : Nitro group at the para position (4-position) without fluorine substituents.
  • Properties : Higher melting point (156°C ) due to symmetry; lacks the electronic effects of fluorine. Used as a precursor for dyes and pharmaceuticals .
2,6-Difluoro-4-nitrophenol
  • Structure : Nitro at 4-position, fluorine at 2- and 6-positions.
  • Properties: Phenolic hydroxyl group increases acidity (pKa ~4.5) compared to phenylacetic acid derivatives. Applications include agrochemical intermediates .

Functional Group Variations

2,4-Difluoro-6-nitroaniline
  • Structure: Amino group replaces the acetic acid moiety.
  • Properties: Enhanced nucleophilicity due to the amino group; used in azo dye synthesis and as a ligand in coordination chemistry .
2-Fluoro-2-(2-nitrophenyl)acetic Acid Derivatives
  • Structure : Fluorine on the alpha-carbon of the acetic acid chain.
  • Properties : Increased stereoelectronic complexity for chiral synthesis of fluorinated pharmaceuticals .

Physical and Chemical Properties

Compound Molecular Formula Melting Point (°C) Key Applications
2,4-Difluoro-6-nitrophenylacetic acid C₈H₅F₂NO₄ Not reported Kinase inhibitors, fluorinated APIs
2,3-Difluoro-6-nitrophenylacetic acid C₈H₅F₂NO₄ 156 Anticancer agents
4-Nitrophenylacetic acid C₈H₇NO₄ 156 Dyes, reference standards
2,6-Difluoro-4-nitrophenol C₆H₃F₂NO₃ 82–85 Agrochemical intermediates

Preparation Methods

Nitration of Difluorobenzene Derivatives

A common initial step is the nitration of 2,4-difluorobenzene or related halogenated benzenes to introduce the nitro group at the 6-position (para to one fluorine and ortho to another). This is achieved by:

  • Using a nitration mixture of concentrated nitric acid and sulfuric acid (oleum)
  • Conducting the reaction in a polar solvent such as methylene dichloride
  • Controlling temperature strictly (below 30–40 °C) to avoid over-nitration or side reactions

For example, nitration of 2,4-difluorobenzene yields 2,4-difluoro-6-nitrobenzene with yields reported up to 83% under optimized conditions.

Step Reagents & Conditions Outcome Yield (%)
Nitration 2,4-Difluorobenzene, HNO3/H2SO4, DCM, <40 °C 2,4-Difluoro-6-nitrobenzene 83

Side Chain Introduction: Formation of Phenylacetic Acid Moiety

The phenylacetic acid side chain is introduced usually via:

  • Condensation of the nitro-substituted fluorobenzene with diethyl malonate or malononitrile derivatives
  • Followed by hydrolysis, acidification, and decarboxylation steps to convert the ester or nitrile intermediates into the acetic acid functionality

For instance, condensation of 2,4-difluoro-6-nitrobenzene with diethyl malonate in the presence of a base yields diethyl 2,4-difluoro-6-nitrophenylmalonate, which upon hydrolysis and decarboxylation gives the target phenylacetic acid.

Step Reagents & Conditions Outcome Yield (%)
Condensation 2,4-Difluoro-6-nitrobenzene + diethyl malonate, base, aprotic solvent Diethyl 2,4-difluoro-6-nitrophenylmalonate High (not specified)
Hydrolysis & Decarboxylation Acidic hydrolysis, heat 2,4-Difluoro-6-nitrophenylacetic acid High (optimized)

Alternative Routes: Halogenation and Diazotization

Some methods employ:

  • Reduction of the nitro group to an amine
  • Diazotization of the amine followed by fluorination or substitution to fine-tune fluorine positioning
  • Bromination and cyanidation steps to introduce the acetic acid side chain through subsequent hydrolysis

These routes are more complex but allow for precise substitution patterns and are suitable for industrial scale production due to mild reaction conditions and high yields.

Research Findings and Optimization

  • Temperature Control: Maintaining reaction temperatures below 40 °C during nitration minimizes by-products and improves regioselectivity.
  • Solvent Choice: Polar aprotic solvents like dichloromethane or sulfolane enhance nitration and condensation efficiency.
  • Catalysts: Use of phase transfer catalysts and Lewis acids can improve yields in condensation and substitution reactions.
  • Reaction Sequence Flexibility: The order of hydrolysis, reduction, and diazotization steps can be adjusted to optimize yield and purity.
  • Industrial Viability: Methods emphasize cheap, readily available starting materials (e.g., fluorobenzenes), mild conditions, and scalability.

Summary Table of Preparation Methods

Method Step Reagents/Conditions Key Notes Yield/Outcome
Nitration 2,4-Difluorobenzene + HNO3/H2SO4, DCM, <40 °C Controlled nitration at 6-position ~83% yield
Condensation with Malonate Diethyl malonate, base, aprotic solvent Formation of ester intermediate High yield, step for side chain introduction
Hydrolysis & Decarboxylation Acidic hydrolysis, heat Converts ester to phenylacetic acid High yield
Reduction & Diazotization Catalytic hydrogenation, NaNO2, fluorination agents Enables substitution pattern control High purity, industrial scale feasible

The preparation of This compound is well-established through nitration of difluorobenzenes followed by side chain introduction via malonate condensation and subsequent hydrolysis. Alternative multi-step routes involving reduction, diazotization, and halogenation provide control over substitution patterns and improve industrial applicability. These methods leverage mild conditions, readily available reagents, and optimized reaction parameters to achieve high yields and purity, making the synthesis suitable for both laboratory and industrial production.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2,4-Difluoro-6-nitrophenylacetic acid, and what challenges arise during nitration and fluorination?

  • Methodology : Start with phenylacetic acid derivatives and employ electrophilic nitration (e.g., using HNO₃/H₂SO₄) at elevated temperatures. Fluorination can be achieved via halogen exchange with KF in polar aprotic solvents. Challenges include regioselectivity (para vs. ortho nitro placement) and side reactions from nitro group instability. Purification via recrystallization (solubility in hot ethanol or acetone) is critical .

Q. How can mass spectrometry (MS) be optimized for characterizing this compound?

  • Methodology : Use electron ionization (EI)-MS for fragmentation patterns. Key diagnostic ions include the molecular ion peak (M⁺) and fragments reflecting loss of COOH (Δm/z = -45) or NO₂ (Δm/z = -46). Compare with NIST reference spectra for fluorinated nitroaromatics to validate fragmentation pathways .

Q. What solubility properties should guide solvent selection for purification or reaction design?

  • Data : Nitrophenylacetic acids exhibit limited aqueous solubility but dissolve in polar organic solvents (e.g., ethanol, DMSO). Fluorine substituents enhance solubility in ethers. Solubility data for analogs (e.g., 4-Nitrophenylacetic acid: 153–155°C mp, soluble in ethanol ) suggest similar behavior. Use solubility parameters (HSPiP) for solvent optimization.

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational physicochemical data (e.g., logP, pKa)?

  • Methodology : Cross-validate using multiple techniques. For example, compare experimental logP (shake-flask method) with predictions from UFZ-LSER or EPISuite databases. Discrepancies may arise from fluorine’s electronegativity affecting hydrogen bonding; refine computational models by incorporating halogen-specific parameters .

Q. What strategies improve yield in multi-step syntheses involving nitro and fluoro groups?

  • Methodology : Protect the carboxylic acid group (e.g., as a methyl ester) during nitration/fluorination to prevent side reactions. Use Pd-catalyzed coupling for late-stage fluorination. Monitor reaction progress via TLC (silica gel, UV-active spots) and optimize quenching conditions to minimize nitro group reduction .

Q. How can computational models predict the reactivity of this compound in nucleophilic aromatic substitution?

  • Methodology : Perform DFT calculations (e.g., Gaussian09) to map electrostatic potential surfaces, identifying electron-deficient positions. Compare with analogous compounds (e.g., 2,3,4,5,6-Pentafluorophenylacetic acid ) to assess fluorine’s directing effects. Validate predictions with kinetic studies (e.g., reaction with amines).

Q. What derivatization methods enhance detection in chromatographic analysis?

  • Methodology : Use bifunctional reagents (e.g., 1,5-difluoro-2,4-dinitrobenzene ) to derivatize the carboxylic acid group, improving UV/Vis or fluorescence detection. Optimize reaction pH (neutral to mildly basic) and validate via LC-MS to confirm derivative stability.

Q. How do fluorine substituents influence the compound’s spectroscopic properties (e.g., NMR, IR)?

  • Methodology : In ¹⁹F NMR, expect distinct shifts for ortho/para fluorine atoms (δ ≈ -110 to -120 ppm). IR analysis should show strong C-F stretches (~1100 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹). Compare with trifluoroacetic acid NMR challenges to optimize decoupling parameters.

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